molecular formula C19H19N3OS B4290615 (2E)-2-[(2E)-2-(1-{[1,1'-BIPHENYL]-4-YL}ETHYLIDENE)HYDRAZIN-1-YLIDENE]-3-ETHYL-1,3-THIAZOLIDIN-4-ONE

(2E)-2-[(2E)-2-(1-{[1,1'-BIPHENYL]-4-YL}ETHYLIDENE)HYDRAZIN-1-YLIDENE]-3-ETHYL-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B4290615
M. Wt: 337.4 g/mol
InChI Key: SCLXNPBCMDHVQZ-UCUGPLMPSA-N
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Description

(2E)-2-[(2E)-2-(1-{[1,1'-BIPHENYL]-4-YL}ETHYLIDENE)HYDRAZIN-1-YLIDENE]-3-ETHYL-1,3-THIAZOLIDIN-4-ONE is a heterocyclic compound that features a thiazolidine ring fused with a hydrazone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(2E)-2-(1-{[1,1'-BIPHENYL]-4-YL}ETHYLIDENE)HYDRAZIN-1-YLIDENE]-3-ETHYL-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 3-ethyl-1,3-thiazolidine-2,4-dione with 1-biphenyl-4-ylethylidene hydrazine under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. Green chemistry approaches, such as solvent-free synthesis and the use of reusable catalysts, are also employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(2E)-2-(1-{[1,1'-BIPHENYL]-4-YL}ETHYLIDENE)HYDRAZIN-1-YLIDENE]-3-ETHYL-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and substituted thiazolidine derivatives .

Scientific Research Applications

(2E)-2-[(2E)-2-(1-{[1,1'-BIPHENYL]-4-YL}ETHYLIDENE)HYDRAZIN-1-YLIDENE]-3-ETHYL-1,3-THIAZOLIDIN-4-ONE has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it may activate peroxisome proliferator-activated receptors (PPARs), leading to various biological responses such as anti-inflammatory and antidiabetic effects. The presence of the thiazolidine ring enhances its ability to scavenge reactive oxygen species (ROS), contributing to its antioxidant activity .

Comparison with Similar Compounds

Similar Compounds

    3-ethyl-1,3-thiazolidine-2,4-dione: Shares the thiazolidine core but lacks the hydrazone moiety.

    1,3-thiazolidine-2,4-dione derivatives: Various derivatives with different substituents at the 3 and 5 positions.

    Thiazolidinediones (TZDs): A class of compounds known for their antidiabetic activity

Uniqueness

(2E)-2-[(2E)-2-(1-{[1,1'-BIPHENYL]-4-YL}ETHYLIDENE)HYDRAZIN-1-YLIDENE]-3-ETHYL-1,3-THIAZOLIDIN-4-ONE is unique due to the presence of both the thiazolidine and hydrazone moieties, which confer distinct biological activities and enhance its potential as a multifunctional therapeutic agent .

Properties

IUPAC Name

(2E)-3-ethyl-2-[(E)-1-(4-phenylphenyl)ethylidenehydrazinylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-3-22-18(23)13-24-19(22)21-20-14(2)15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12H,3,13H2,1-2H3/b20-14+,21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLXNPBCMDHVQZ-UCUGPLMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CSC1=NN=C(C)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C(=O)CS/C1=N/N=C(\C)/C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-[(2E)-2-(1-{[1,1'-BIPHENYL]-4-YL}ETHYLIDENE)HYDRAZIN-1-YLIDENE]-3-ETHYL-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 2
Reactant of Route 2
(2E)-2-[(2E)-2-(1-{[1,1'-BIPHENYL]-4-YL}ETHYLIDENE)HYDRAZIN-1-YLIDENE]-3-ETHYL-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 3
Reactant of Route 3
(2E)-2-[(2E)-2-(1-{[1,1'-BIPHENYL]-4-YL}ETHYLIDENE)HYDRAZIN-1-YLIDENE]-3-ETHYL-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 4
Reactant of Route 4
(2E)-2-[(2E)-2-(1-{[1,1'-BIPHENYL]-4-YL}ETHYLIDENE)HYDRAZIN-1-YLIDENE]-3-ETHYL-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 5
Reactant of Route 5
(2E)-2-[(2E)-2-(1-{[1,1'-BIPHENYL]-4-YL}ETHYLIDENE)HYDRAZIN-1-YLIDENE]-3-ETHYL-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 6
Reactant of Route 6
(2E)-2-[(2E)-2-(1-{[1,1'-BIPHENYL]-4-YL}ETHYLIDENE)HYDRAZIN-1-YLIDENE]-3-ETHYL-1,3-THIAZOLIDIN-4-ONE

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